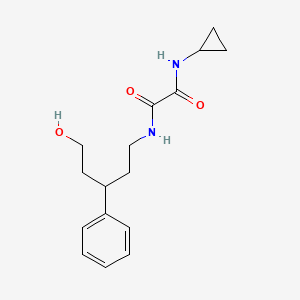
N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the main inhibitory neurotransmitter in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a range of effects on brain function and behavior.
Aplicaciones Científicas De Investigación
Biomedical Applications
Antibacterial Activity: Researchers have synthesized nickel oxide (NiO) nanoparticles (NPs) using a green process involving plant extracts, including Azadirachta indica (N1), Morinda citrifolia (N2), and Terminalia elliptica (N3) . Among these, N1-mediated NiO NPs exhibit superior antibacterial activity compared to conventional antibiotics like amoxicillin. These NPs could be crucial for combating drug-resistant bacteria.
Antioxidant Potential: The same study found that N1 NiO NPs possess significant antioxidant activity, as demonstrated by their free radical scavenging potential. These properties make them promising candidates for clinical applications.
Materials Science
Oxygen Vacancies: Photoluminescence studies reveal that N1 nanomaterials exhibit higher oxygen vacancies compared to N2 and N3 NPs. The green emission observed in N1 and N2 samples (at 545 nm and 523 nm, respectively) indicates a greater presence of oxygen vacancies . Understanding these defects is essential for tailoring NiO NPs for specific material applications.
Environmental Science
Nanoparticle-Based Sensors: NiO NPs, including those synthesized from N1, have potential applications in environmental sensing. Their unique properties could be harnessed for detecting pollutants, heavy metals, or other environmental contaminants.
V. Lakshmikanth Reddy & Lakshmikanth S. (2023). Synthesis of NiO Nanoparticles Prepared via a Green Process Using Azadirachta indica, Morinda citrifolia, and Terminalia elliptica for Biological Applications. BioNanoScience, 13, 1184–1196. Link
Propiedades
IUPAC Name |
N'-cyclopropyl-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-11-9-13(12-4-2-1-3-5-12)8-10-17-15(20)16(21)18-14-6-7-14/h1-5,13-14,19H,6-11H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDSDHWIIIAURK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

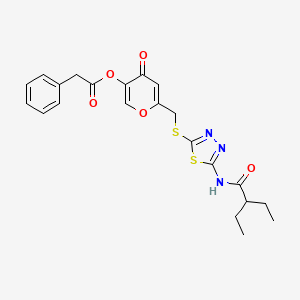
![N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2393118.png)
![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)
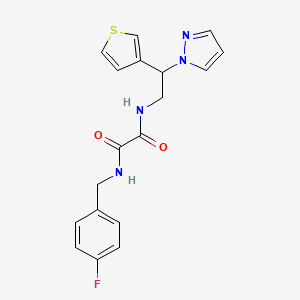
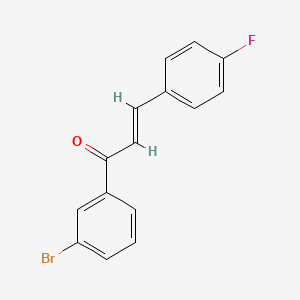

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)
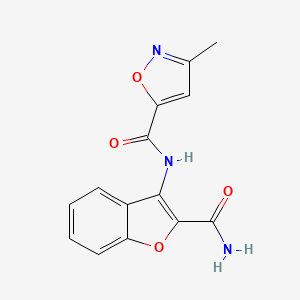
![[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2393133.png)
![4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2393134.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2393135.png)
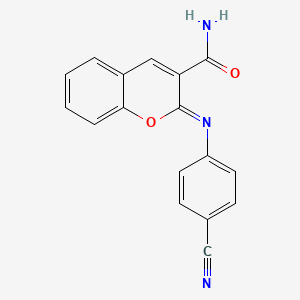
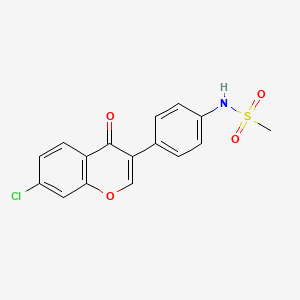
![N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2393140.png)